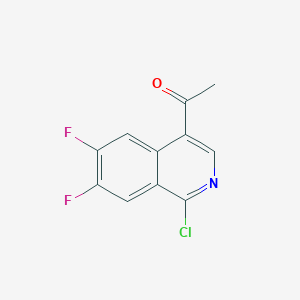
1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chloro group and two fluoro groups attached to the isoquinoline ring, along with an ethanone group. The unique substitution pattern on the isoquinoline ring imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone typically involves multi-step organic reactions. One common method involves the halogenation of isoquinoline derivatives followed by the introduction of the ethanone group. The process may include:
Halogenation: Starting with isoquinoline, selective chlorination and fluorination are carried out using reagents such as chlorine gas and fluorine gas or their derivatives under controlled conditions.
Acylation: The halogenated isoquinoline is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted isoquinolines, carboxylic acids, alcohols, and various heterocyclic compounds depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone has several applications in scientific research, including:
Medicinal Chemistry: As a precursor for the synthesis of potential pharmaceutical agents targeting various diseases.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The chloro and fluoro groups can enhance binding affinity and selectivity, while the ethanone group may participate in hydrogen bonding or other interactions with the target.
Comparaison Avec Des Composés Similaires
- 1-(1-chloro-4-isoquinolinyl)Ethanone
- 1-(6,7-difluoro-4-isoquinolinyl)Ethanone
- 1-(1-bromo-6,7-difluoro-4-isoquinolinyl)Ethanone
Comparison: 1-(1-chloro-6,7-difluoro-4-isoquinolinyl)Ethanone is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, higher binding affinity to certain targets, and distinct electronic properties.
Propriétés
Formule moléculaire |
C11H6ClF2NO |
|---|---|
Poids moléculaire |
241.62 g/mol |
Nom IUPAC |
1-(1-chloro-6,7-difluoroisoquinolin-4-yl)ethanone |
InChI |
InChI=1S/C11H6ClF2NO/c1-5(16)8-4-15-11(12)7-3-10(14)9(13)2-6(7)8/h2-4H,1H3 |
Clé InChI |
WHXJXQBEMXTQNI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(C2=CC(=C(C=C21)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


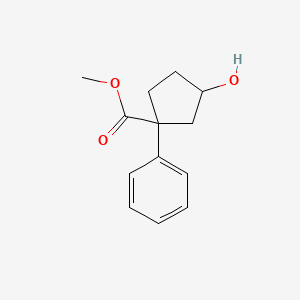
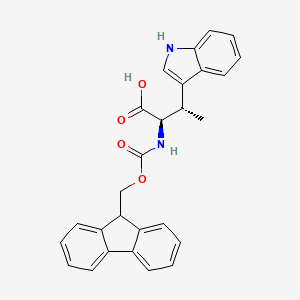
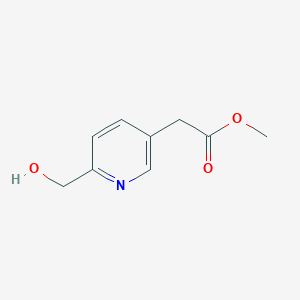
![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
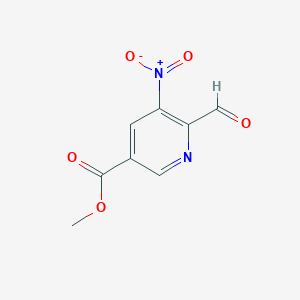
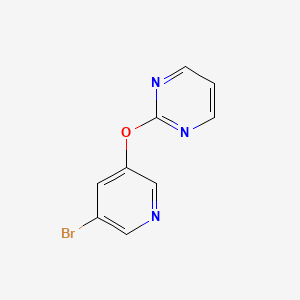
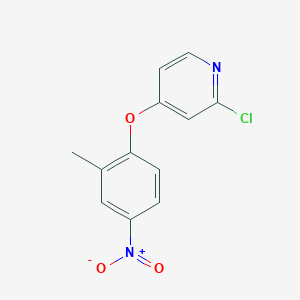

![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
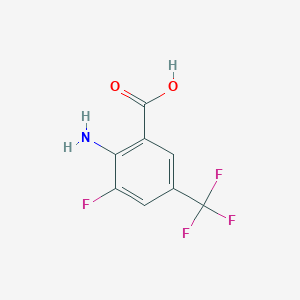
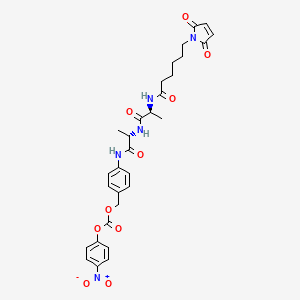
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)

